Terizidone-13N2,d6
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Overview
Description
Preparation Methods
The synthesis of 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 involves several steps. The primary synthetic route includes the reaction of 1,4-phenylenediamine with formaldehyde and subsequent cyclization to form the isoxazolidinone rings . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazolidinone rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 involves its interaction with bacterial cell walls, inhibiting cell wall synthesis and leading to bacteriostatic effects . The compound targets specific enzymes and pathways involved in bacterial cell wall formation, thereby preventing the growth and proliferation of bacteria .
Comparison with Similar Compounds
When compared to similar compounds, 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 stands out due to its unique structure and enhanced stability . Similar compounds include:
Isoniazid: Another anti-tuberculosis drug, but with a different mechanism of action.
Ethionamide: Similar in its application but differs in its chemical structure and mode of action.
Cycloserine: Shares some structural similarities but has distinct pharmacological properties.
This compound’s uniqueness lies in its dual isoxazolidinone rings, which contribute to its stability and effectiveness in treating resistant bacterial strains .
Properties
Molecular Formula |
C14H14N4O4 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4,5,5-trideuterio-4-[[4-[(4,5,5-trideuterio-3-oxo-(215N)1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)/i7D2,8D2,11D,12D,17+1,18+1 |
InChI Key |
ODKYYBOHSVLGNU-UKLGOYNUSA-N |
Isomeric SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N=CC2=CC=C(C=C2)C=NC3(C(=O)[15NH]OC3([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O |
Origin of Product |
United States |
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